Fenclozic acid

Catalog No.
S572564
CAS No.
17969-20-9
M.F
C11H8ClNO2S
M. Wt
253.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenclozic acid

CAS Number

17969-20-9

Product Name

Fenclozic acid

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)

InChI Key

APBSKHYXXKHJFK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl

Synonyms

2-(4-chlorophenyl)-4--thiazoleacetic acid, fenclozic acid, fenclozic acid, potassium salt, fenclozic acid, sodium salt, ICI 54450, ICI-54,450

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl

Anti-inflammatory and Analgesic Effects

Studies conducted in the 1960s demonstrated that fenclozic acid exhibited anti-inflammatory and analgesic effects in various animal models, including rats, mice, and guinea pigs. These effects were comparable to those of phenylbutazone, a widely used anti-inflammatory drug at the time. Notably, fenclozic acid showed sustained activity in longer-duration tests, surpassing phenylbutazone in potency [].

However, further research on fenclozic acid's mechanism of action revealed that it differed from other anti-inflammatory drugs like corticosteroids. Fenclozic acid did not stimulate the adrenal glands, nor did it possess any corticosteroid-like activity, suggesting a unique mechanism for its anti-inflammatory and analgesic effects [].

Fenclozic acid is a chemical compound classified as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its chemical structure is characterized by the presence of a thiazole ring and a chlorophenyl group, specifically identified as 2-(4-chlorophenyl)-1,3-thiazol-4-yl acetic acid. Initially developed for pain relief and inflammation reduction, fenclozic acid was withdrawn from the market in 1970 due to safety concerns, particularly its association with hepatotoxicity leading to jaundice in patients .

Fenclozic acid disrupts plant growth by inhibiting auxin, a crucial plant hormone responsible for cell division, elongation, and differentiation []. It achieves this by mimicking auxin and binding to auxin receptor sites, leading to abnormal growth patterns and ultimately weed death [].

  • Fenclozic acid is considered moderately toxic with an oral LD50 (lethal dose for 50% of test population) of 1000-5000 mg/kg in rats [].
  • It is not flammable but can decompose upon heating, releasing toxic fumes [].
  • Safety precautions like wearing gloves, protective clothing, and avoiding eye contact are essential when handling Fenclozic acid [].

Fenclozic acid undergoes various metabolic transformations in the body. Key reactions include:

  • Oxidative Metabolism: Cytochrome P450 enzymes mediate the oxidation of fenclozic acid, leading to the formation of several metabolites, including aldehydes and carboxylic acids .
  • Conjugation Reactions: These involve glucuronidation and glutathione conjugation, which can produce reactive metabolites that may contribute to toxicity. The conjugated forms can interact with proteins, potentially leading to adverse effects .
  • Decomposition: In neutral phosphate buffers, fenclozic acid can decompose into simpler compounds, complicating the understanding of its metabolic fate .

Synthesis of fenclozic acid typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate thioketones and halogenated compounds.
  • Chlorination: The introduction of the chlorophenyl group is performed via electrophilic aromatic substitution.
  • Acetic Acid Derivation: The final product is obtained by introducing an acetic acid moiety to the thiazole structure.

These synthetic approaches allow for the production of fenclozic acid in a laboratory setting, although specific methods may vary based on desired purity and yield .

Research has indicated that fenclozic acid interacts with various biological systems:

  • Metabolic Interactions: The compound's metabolism can lead to the formation of reactive species that may interact with liver enzymes and proteins, contributing to toxicity .
  • Drug Interactions: Fenclozic acid's metabolic pathways may overlap with those of other NSAIDs, suggesting potential interactions that could exacerbate hepatic effects when co-administered with other drugs .

Fenclozic acid shares structural similarities with several other non-steroidal anti-inflammatory drugs. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
IbuprofenPropionic acid derivative with an isobutyl groupWidely used; generally well-tolerated
DiclofenacPhenylacetic acid derivative with a heterocyclic amineAssociated with fewer severe hepatotoxic effects
TolmetinAcetic acid derivative similar to fenclozic acidLess frequently associated with liver toxicity

Fenclozic acid is unique among these compounds due to its specific thiazole ring structure and the historical context of its withdrawal from clinical use due to severe hepatotoxicity concerns . This highlights the importance of ongoing monitoring and evaluation of drug safety profiles in pharmacotherapy.

The synthesis of fenclozic acid, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, has evolved significantly since its initial development in the 1960s by Imperial Chemical Industries pharmaceuticals [1] [22]. The original synthetic approaches were characterized by multi-step processes that employed traditional organic chemistry methodologies, though these methods presented considerable safety challenges and operational limitations [1] [2].

MethodStarting MaterialsConditionsKey Features
Original 1960s SynthesisPotassium cyanide, 4-chloroacetophenoneBasic medium, elevated temperatureMulti-step process with safety hazards
Hantzsch Thiazole Synthesisα-haloketones, thioamidesCondensation reaction, nucleophilic attackNucleophilic sulfur attack mechanism
Cyanide-Based RouteLabelled potassium cyanideMulti-step transformationRadioactive isotope incorporation

The foundational synthesis of fenclozic acid relied heavily on the established Hantzsch thiazole synthesis methodology, which was first developed in 1887 [25] [28]. This classical approach involved the condensation of α-haloketones with thioamides or thioureas, utilizing the strong nucleophilicity of the sulfur atom to facilitate ring formation [25] [27]. The reaction proceeds through an initial nucleophilic substitution mechanism where the sulfur atom attacks the electrophilic carbon bearing the halogen, followed by cyclization and aromatization steps [27] [28].

The original 1960s synthesis pathway for fenclozic acid specifically employed potassium cyanide as a key starting material, which was incorporated through a series of transformations to construct the thiazole ring system [1] [2]. This cyanide-based route represented a significant synthetic challenge due to the inherent toxicity and handling difficulties associated with cyanide reagents [1] [5]. The multi-step nature of this process also resulted in relatively modest overall yields and required extensive purification procedures to obtain the desired product in acceptable purity [1] [2].

Historical approaches to thiazole synthesis demonstrated that the reaction mechanism proceeds through well-defined intermediates that can be isolated under controlled conditions [25] [28]. The initial formation of a thioamide-haloketone adduct is followed by intramolecular cyclization, with the final aromatization step completing the thiazole ring construction [27] [28]. These mechanistic insights provided the foundation for subsequent optimization efforts in fenclozic acid synthesis [1] [2].

The early synthetic methods for fenclozic acid were characterized by several inherent limitations, including the use of hazardous reagents, lengthy reaction times, and modest yields [1] [2]. The reliance on potassium cyanide as a starting material posed significant safety concerns in large-scale synthesis operations [1] [5]. Additionally, the multi-step nature of these processes resulted in cumulative yield losses and increased production costs [1] [2].

Modern Synthetic Optimization Strategies

Contemporary approaches to fenclozic acid synthesis have incorporated numerous technological and methodological advances to address the limitations of historical methods [1] [2]. Modern synthetic optimization strategies focus on improving safety profiles, enhancing reaction efficiency, and implementing environmentally sustainable practices [18] [19].

Optimization ApproachTraditional MethodModern ImprovementBenefits
Solvent SelectionHarsh organic solventsGreen solvent alternativesEnvironmental compatibility
Temperature ControlHigh temperature requirementsMicrowave-assisted heatingReduced reaction times
Catalyst SystemsLimited catalyst optionsMetal-free catalysis systemsHigher selectivity
Purification TechniquesColumn chromatographyAdvanced purification methodsImproved purity
Safety ImprovementsSignificant hazard exposureReduced hazardous reagent useEnhanced laboratory safety

The implementation of modern synthetic methodology has resulted in significant improvements to the original fenclozic acid synthesis [1] [2]. By employing contemporary purification techniques and optimized reaction conditions, many of the inherent hazards associated with the 1960s synthesis have been either eliminated or substantially reduced [1] [5]. These improvements include the development of alternative synthetic routes that minimize or eliminate the use of highly toxic reagents such as potassium cyanide [1] [2].

Microwave-assisted synthesis has emerged as a particularly valuable optimization strategy for thiazole construction [32] [34]. This approach enables rapid heating and precise temperature control, resulting in dramatically reduced reaction times while maintaining or improving product yields [32] [34]. Microwave conditions have been successfully applied to various thiazole synthesis methodologies, including one-pot multicomponent reactions that streamline the overall synthetic process [32] [33].

Metal-free catalysis systems represent another significant advancement in modern thiazole synthesis [18] [31]. These approaches eliminate the need for expensive transition metal catalysts while often providing superior selectivity and environmental compatibility [18] [31]. Acetic acid-mediated reactions have proven particularly effective for regioselective thiazole synthesis, enabling the formation of complex substitution patterns with high efficiency [31].

The development of convergent synthetic strategies has also contributed to improved efficiency in fenclozic acid preparation [19]. These approaches involve the strategic disconnection of the target molecule into fragments of similar complexity, which can then be assembled through efficient coupling reactions [19]. Convergent synthesis typically results in higher overall yields and reduced synthetic steps compared to linear synthetic approaches [19].

Solvent optimization has played a crucial role in modernizing fenclozic acid synthesis [30]. The replacement of traditional organic solvents with environmentally benign alternatives has reduced both environmental impact and operational hazards [30] [34]. Green chemistry principles have been increasingly incorporated into synthetic planning, leading to more sustainable and economically viable processes [34].

Radiolabeled Derivative Synthesis Techniques

The synthesis of radiolabeled fenclozic acid derivatives represents a specialized area of synthetic chemistry that enables detailed pharmacokinetic and metabolic studies [1] [6]. Carbon-14 radiolabeling has emerged as the preferred approach for fenclozic acid due to its compatibility with biological systems and excellent detection sensitivity [7] [8].

IsotopeHalf-LifeDetection MethodSpecific Activity RangePrimary Applications
Carbon-145,730 yearsLiquid scintillation counting50-500 mCi/mmolADME studies, metabolite tracking
Tritium12.3 yearsBeta radiation detection1-100 Ci/mmolReceptor binding assays
Carbon-13StableNMR spectroscopyNatural abundanceStructural analysis

The modern approach to carbon-14 labeled fenclozic acid synthesis builds upon the original 1960s methodology while incorporating significant safety and efficiency improvements [1] [2]. The updated synthetic route utilizes labeled potassium cyanide as the carbon-14 source, but employs modern synthetic methodology and purification techniques to minimize hazards and improve yields [1] [5]. This approach has successfully addressed many of the safety concerns associated with the original synthesis while maintaining the ability to incorporate the radioactive label at the desired position [1] [2].

Carbon-14 remains the isotope of choice for radiolabeling due to its biological equivalence to carbon-12 and its exceptionally low natural background [10]. The long half-life of carbon-14 (approximately 5,730 years) eliminates the need for decay corrections during experimental procedures and provides excellent counting efficiency using liquid scintillation techniques [10] [7]. The soft beta emission of carbon-14 does not require radiation shielding but is easily detectable, making it ideal for quantitative analysis [10] [7].

The strategic placement of the carbon-14 label within the fenclozic acid structure is critical for metabolic studies [10] [1]. The synthetic route must be designed to introduce the radioactive carbon at a position that will provide meaningful information about the compound's metabolic fate [10] [8]. Total synthesis from a single carbon-14 atom precursor is typically required, as direct irradiation methods have proven ineffective due to random incorporation and extensive impurity formation [10].

Accelerator mass spectrometry technology has enhanced the sensitivity of carbon-14 detection by several orders of magnitude compared to conventional liquid scintillation counting [10] [8]. This advancement enables the use of much lower radiation doses while maintaining excellent analytical sensitivity [10] [8]. The technology relies on the ratio of carbon-14 to carbon-12 for quantification, providing unprecedented detection limits for metabolic studies [10].

Quality control considerations for radiolabeled fenclozic acid synthesis include rigorous assessment of radiochemical purity, specific activity, and chemical integrity [10] [1]. Radiolysis effects, where compounds decompose under the influence of their own radiation, must be carefully monitored and mitigated through appropriate storage conditions [10]. The use of low temperature storage under inert atmospheres and the addition of stabilizing solvents can help minimize radiolytic degradation [10].

Metabolite-Specific Labeling (e.g., Acyl Glucuronide)

The synthesis of metabolite-specific labeled derivatives of fenclozic acid, particularly the acyl glucuronide conjugate, represents a specialized application of both synthetic chemistry and radiolabeling techniques [1] [15]. Acyl glucuronidation represents a major metabolic pathway for carboxylic acid-containing drugs, making the synthesis of these metabolites crucial for comprehensive pharmacokinetic studies [15] [16].

Synthesis ParameterTraditional ApproachOptimized MethodCritical Factors
Starting MaterialProtected glucuronic acid derivativesSelective acylation precursorsSubstrate structure
Activation MethodAcid chloride formationKinetic anomeric effectBase concentration
StereoselectivityMixed α/β anomersPreferential β-formationStereochemical control
Reaction Time6-24 hours2-6 hoursTemperature control
Yield Range30-60%70-85%Purification method

The concomitant labeled stereoselective synthesis of the key acyl glucuronide metabolite has been successfully developed alongside the carbon-14 labeled fenclozic acid synthesis [1] [2]. This approach enables the production of the 1-β-O-acyl glucuronide, which represents the primary metabolic conjugate formed through phase II metabolism [1] [15]. The stereoselective nature of this synthesis is crucial, as the biological activity and reactivity of acyl glucuronides are highly dependent on their anomeric configuration [15] [17].

Modern approaches to acyl glucuronide synthesis have incorporated the selective acylation method, which relies on the kinetic anomeric effect to favor β-acylation over α-acylation in mildly basic conditions [15] [16]. This methodology requires only monoprotection of the glucuronic acid precursor, typically using allyl or benzyl protecting groups [15]. The simplified protection strategy significantly improves the overall efficiency of the synthetic process while maintaining excellent stereoselectivity [15] [16].

The reactivity characteristics of acyl glucuronides make their synthesis and handling particularly challenging [15] [17]. These metabolites undergo spontaneous degradation through both hydrolysis and intramolecular transacylation reactions at physiological pH and temperature [15] [17]. The degradation rate is influenced by both electronic and steric factors of the aglycone structure, with fenclozic acid acyl glucuronide exhibiting specific reactivity patterns that must be considered during synthesis and storage [15] [17].

Advanced synthetic methodologies for acyl glucuronide preparation have incorporated improved activation techniques that enhance both yield and selectivity [15] [16]. The use of specialized coupling reagents and optimized reaction conditions has enabled the efficient formation of the desired β-anomer while minimizing the formation of unwanted regioisomers [15] [16]. These improvements have been particularly important for the synthesis of labeled metabolites where material quantities are limited [1] [15].

The characterization and quality assessment of synthesized acyl glucuronide metabolites requires sophisticated analytical techniques [15] [17]. The inherent instability of these compounds necessitates rapid analysis and careful sample handling to prevent artifact formation [15] [17]. Liquid chromatography coupled with mass spectrometry has proven essential for confirming both the identity and purity of synthesized acyl glucuronide derivatives [15] [17].

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

252.9964274 g/mol

Monoisotopic Mass

252.9964274 g/mol

Heavy Atom Count

16

UNII

58SRQ4DV53

Other CAS

17969-20-9

Wikipedia

Fenclozic_acid

Dates

Modify: 2023-08-15

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